molecular formula C16H15NO5S B3004860 3-[(4-Methylphenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone CAS No. 477334-54-6

3-[(4-Methylphenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone

Cat. No.: B3004860
CAS No.: 477334-54-6
M. Wt: 333.36
InChI Key: RXEOOKWGGUSHKP-UHFFFAOYSA-N
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Description

3-[(4-Methylphenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone is an organic compound with the molecular formula C16H15NO5S It is known for its unique structural features, which include a sulfonyl group attached to a methylphenyl ring and a nitrophenyl group attached to a propanone backbone

Preparation Methods

The synthesis of 3-[(4-Methylphenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzenesulfonyl chloride and 3-nitrobenzaldehyde.

    Formation of Intermediate: The reaction between 4-methylbenzenesulfonyl chloride and 3-nitrobenzaldehyde in the presence of a base such as pyridine forms an intermediate compound.

    Final Product: The intermediate is then subjected to further reactions, including reduction and condensation, to yield the final product, this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

3-[(4-Methylphenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group, resulting in the formation of 3-[(4-Methylphenyl)sulfonyl]-1-(3-aminophenyl)-1-propanone.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles, leading to the formation of various derivatives.

Scientific Research Applications

3-[(4-Methylphenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-Methylphenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl and nitro groups play a crucial role in its reactivity and binding affinity. The compound can inhibit specific enzymes, leading to its biological effects, such as antimicrobial and anti-inflammatory activities.

Comparison with Similar Compounds

3-[(4-Methylphenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone can be compared with similar compounds such as:

    3-[(4-Methylphenyl)sulfonyl]-1-(3-aminophenyl)-1-propanone: This compound has an amino group instead of a nitro group, which alters its reactivity and biological activity.

    3-[(4-Methylphenyl)sulfonyl]-1-(4-nitrophenyl)-1-propanone: The position of the nitro group on the phenyl ring affects the compound’s chemical properties and reactivity.

    3-[(4-Methylphenyl)sulfonyl]-1-(2-nitrophenyl)-1-propanone:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-1-(3-nitrophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5S/c1-12-5-7-15(8-6-12)23(21,22)10-9-16(18)13-3-2-4-14(11-13)17(19)20/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEOOKWGGUSHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477334-54-6
Record name 3-((4-METHYLPHENYL)SULFONYL)-1-(3-NITROPHENYL)-1-PROPANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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